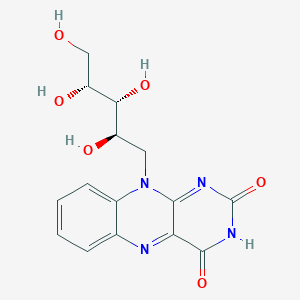

RIBOFLAVINE, 4a,5-DIHYDRO-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Riboflavine, 4a,5-dihydro- also known as riboflavin or vitamin B2, is an essential nutrient required for various metabolic processes in the human body. It is a water-soluble vitamin and is involved in the production of energy from food, cellular growth, and development. Riboflavin is found naturally in many foods, including dairy products, meat, green leafy vegetables, and whole grains.

Applications De Recherche Scientifique

Enzymatic Properties and Reactions

The chemical and enzymatic properties of riboflavin analogs, including riboflavin 4a,5-dihydro, reveal their broad utility in biochemical reactions. Riboflavin and its analogs are known to be catalytic oxidants, interacting effectively with various enzymes. One study details how these compounds, with varied redox potentials, engage in reactions such as the oxidation of dihydro-5-deazaflavins and bind effectively to specific proteins like egg white binding apoprotein (Walsh et al., 1978).

Microbial Riboflavin Production

Riboflavin is a key micronutrient, and its microbial production through fermentation processes is a significant area of research. Microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida spp. are known for their ability to produce riboflavin. Genetic and metabolic engineering techniques are employed to optimize these biosynthetic pathways, thereby enhancing riboflavin yield (Averianova et al., 2020).

Optically Active Riboflavin Polymers

A study on riboflavin polymers highlights their potential in asymmetric catalysis and their unique vapochromic behavior. These polymers, derived from riboflavin, exhibit structural changes under certain conditions, leading to visible color shifts and significant spectral changes. This property makes them valuable in various chemical and material science applications (Iida et al., 2012).

Engineering for Enhanced Riboflavin Production

The metabolic engineering of Bacillus subtilis to increase riboflavin production focuses on alleviating oxygen limitations, a critical factor in microbial synthesis. By modifying specific genes and optimizing fermentation conditions, researchers have significantly increased riboflavin yields, demonstrating the potential for more efficient industrial-scale production (You et al., 2021).

Nanotechnology Applications

Riboflavin's unique biological and physicochemical properties, like its photosensitizing and fluorescence capabilities, have made it a subject of interest in nanotechnology. Its application in creating functionalized nanoparticles, polymers, and biosensors underscores its versatility across various scientific fields (Beztsinna et al., 2016).

Biosynthesis and Transport Mechanisms

The genetic control of riboflavin biosynthesis and transport in microorganisms has been a critical area of research. Understanding these mechanisms is essential for creating robust biotechnological producers of riboflavin. This research focuses on the biochemical pathways and genetic regulation of riboflavin synthesis in various organisms (Abbas & Sibirny, 2011).

Propriétés

Numéro CAS |

101652-10-2 |

|---|---|

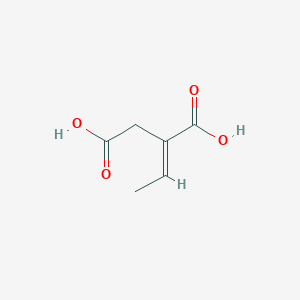

Formule moléculaire |

C15H16N4O6 |

Poids moléculaire |

348.31 g/mol |

Nom IUPAC |

7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m1/s1 |

Clé InChI |

ATANIONNQLTUND-CKYFFXLPSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |

Description physique |

Solid |

Synonymes |

Riboflavin reduced |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

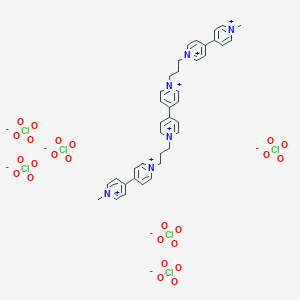

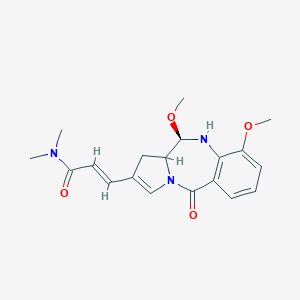

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)

![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)